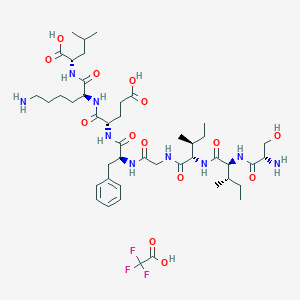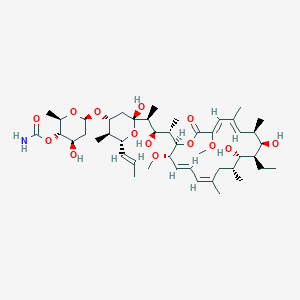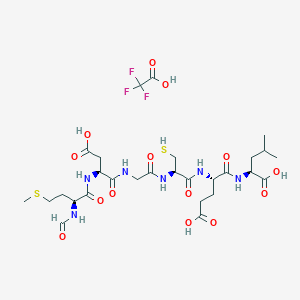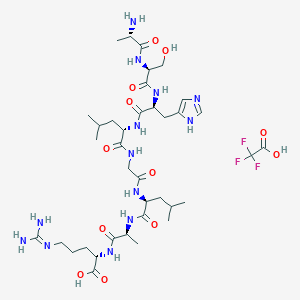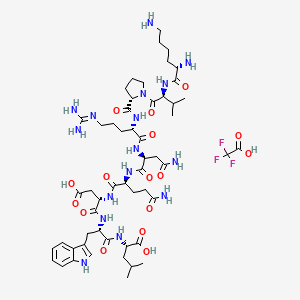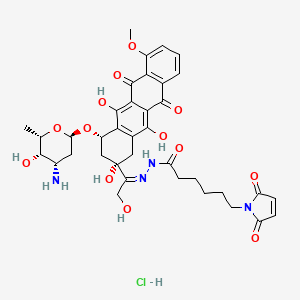
MC-DOXHZN (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MC-DOXHZN (hydrochloride) is synthesized through a series of chemical reactions involving Doxorubicin and maleimidocaproyl hydrazone. The process typically involves the following steps:
Activation of Doxorubicin: Doxorubicin is reacted with a maleimide derivative to form a maleimidocaproyl derivative.
Hydrazone Formation: The maleimidocaproyl derivative is then reacted with hydrazine to form the hydrazone linkage.
Industrial Production Methods
The industrial production of MC-DOXHZN (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The compound is typically stored at -20°C, away from moisture and light, to maintain its stability .
Chemical Reactions Analysis
MC-DOXHZN (hydrochloride) undergoes various chemical reactions, including:
Hydrolysis: The hydrazone linkage is susceptible to hydrolysis under acidic conditions, releasing Doxorubicin.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the quinone moiety of Doxorubicin.
Substitution Reactions: The maleimide group can participate in substitution reactions with nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing or reducing agents, and nucleophiles. The major products formed from these reactions are Doxorubicin and its derivatives .
Scientific Research Applications
MC-DOXHZN (hydrochloride) has several scientific research applications, including:
Cancer Research: It is used to study the mechanisms of action and efficacy of Doxorubicin in cancer treatment.
Drug Delivery Systems: The compound’s albumin-binding properties make it a valuable tool in developing targeted drug delivery systems.
Bioconjugation Studies: MC-DOXHZN (hydrochloride) is used in bioconjugation studies to explore new drug-linker conjugates for antibody-drug conjugates.
Mechanism of Action
MC-DOXHZN (hydrochloride) exerts its effects through the following mechanisms:
DNA Topoisomerase II Inhibition: The compound inhibits DNA topoisomerase II, leading to DNA strand breaks and apoptosis in cancer cells.
Albumin Binding: The albumin-binding property of MC-DOXHZN (hydrochloride) enhances its stability and prolongs its circulation time in the bloodstream.
Acid-Sensitive Release: Under acidic conditions, the hydrazone linkage is hydrolyzed, releasing active Doxorubicin.
Comparison with Similar Compounds
MC-DOXHZN (hydrochloride) is unique due to its albumin-binding properties and acid-sensitive release mechanism. Similar compounds include:
Doxorubicin: The parent compound, which lacks the albumin-binding and acid-sensitive properties.
Daunorubicin: Another DNA topoisomerase II inhibitor with similar cytotoxic effects but different pharmacokinetic properties.
Etoposide: A topoisomerase II inhibitor with a different chemical structure and mechanism of action.
MC-DOXHZN (hydrochloride) stands out due to its targeted delivery and controlled release, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23-;/t17-,20-,22-,27-,32+,37-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKHWQPYPXRQTM-DYFPQNABSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN4O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
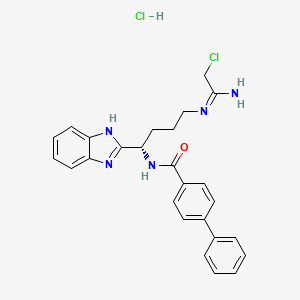
![6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B8085333.png)
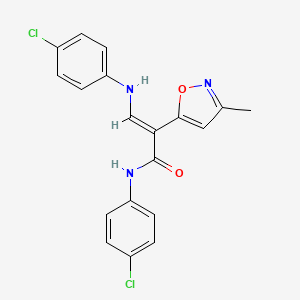
![trisodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B8085349.png)
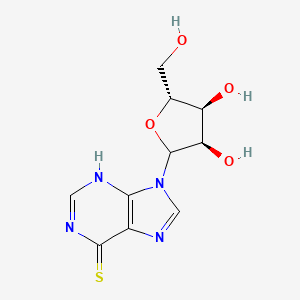
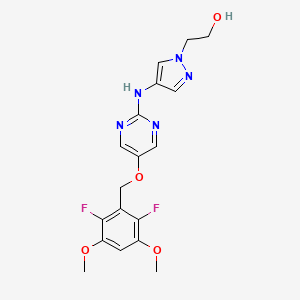
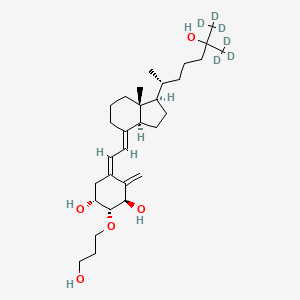
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B8085378.png)
![2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8085384.png)
